CHR-6494 TFA

Haspin Kinase Mitotic Kinase Enzyme Inhibition

Gold-standard Haspin probe. Induces mitotic catastrophe via H3T3ph blockade, validated in xenograft & angiogenesis models. Selectivity profile avoids confounding DYRK2/CDK1 inhibition. TFA salt ensures reproducible in vivo solubility.

Molecular Formula C18H17F3N6O2
Molecular Weight 406.4 g/mol
Cat. No. B560317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHR-6494 TFA
Synonyms3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate
Molecular FormulaC18H17F3N6O2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7)
InChIKeyILWYDZNXJQESDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine (CHR-6494): A Validated, Highly Potent Haspin Kinase Inhibitor for Oncology Research


3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine (commonly known as CHR-6494) is a cell-permeable, ATP-competitive small-molecule inhibitor of the mitotic histone kinase Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase). Its trifluoroacetate salt form (CAS 1458630-17-5) enhances aqueous solubility for in vitro and in vivo applications. As a first-in-class probe, it selectively blocks phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a modification essential for proper chromosome alignment and mitotic progression [1]. The compound is commercially available from multiple reputable vendors as a research-grade tool for studying mitosis, epigenetic regulation, and anticancer therapeutic strategies .

Why Not Any Haspin Inhibitor? The Critical Performance Gaps That Distinguish CHR-6494 in Procurement Decisions


Substituting CHR-6494 with a generic or alternative Haspin inhibitor introduces significant experimental risk due to widely divergent selectivity profiles, cellular potency, and in vivo validation. Haspin is a structurally unique kinase, and small-molecule inhibitors exhibit profound differences in off-target engagement (e.g., DYRK2, CLK1, CDK1) that can confound phenotypic interpretation [1]. CHR-6494 provides a balanced profile of high target potency, defined kinase panel selectivity, and extensive literature validation in multiple cancer models . Using an untested analog without this specific, quantified data risks non-specific cytotoxicity, misinterpretation of mitotic phenotypes, or failure to recapitulate published synergistic effects (e.g., with MEK or BCL-2 inhibitors) [2].

Head-to-Head Performance Data: Where CHR-6494 Outperforms or Differs from Competing Haspin Inhibitors


Haspin Enzyme Inhibition Potency: IC50 Comparison Across Leading Tool Compounds

CHR-6494 inhibits Haspin kinase activity with an IC50 of 2 nM, making it one of the most potent tool compounds available [1]. This potency is superior to several widely used Haspin inhibitors, including LDN-192960 (IC50 = 10 nM) [2], MU1920 (IC50 = 6 nM) , and Haspin-IN-2 (IC50 = 50 nM) [3]. The 2-5 fold improvement in potency over these comparators translates to lower working concentrations in cellular assays and reduced solvent (DMSO) exposure, minimizing off-target and vehicle-related artifacts. It is important to note that LJ4827 exhibits sub-nanomolar potency (IC50 = 0.155 nM) , which, while more potent, lacks the extensive cellular and in vivo validation of CHR-6494.

Haspin Kinase Mitotic Kinase Enzyme Inhibition Biochemical Assay

Kinase Selectivity Profiling: Quantified Off-Target Engagement vs. Common Comparators

CHR-6494 exhibits a moderate selectivity profile against a 27-kinase panel, with % inhibition at 100 nM reported as: TrkA (58%), GSK-3β (48%), PIM1 (36%), Cdk1/B (34%), and Cdk2/A (33%) . In contrast, LDN-192960 is a dual Haspin/DYRK2 inhibitor (IC50 = 10 nM and 48 nM, respectively) and also inhibits DYRK1A, DYRK3, CLK1, and PIM1 with IC50s ranging from 2 nM to 0.72 μM [1]. MU1920 shows high selectivity against a focused panel (CDKL3, CDKL4, CLK2, DYRK2, PIM1, TAF1L, TRB2) but lacks broad kinase panel data . LJ4827 displays exceptional selectivity against 468 kinases at 100 nM, with only 3 off-target hits . CHR-6494 occupies a unique niche: it avoids the profound DYRK2 inhibition of LDN-192960 while offering superior cellular validation compared to MU1920 or LJ4827.

Kinase Selectivity Off-Target Effects Kinase Panel Screening Chemical Probe Validation

Cellular Antiproliferative Efficacy: Cross-Cancer Cell Line IC50 Comparison with MU1920 and Haspin-IN-2

CHR-6494 demonstrates dose-dependent inhibition of cancer cell viability with defined IC50 values: HeLa (473 nM), HCT-116 (500 nM), and MDA-MB-231 (752 nM) . This contrasts sharply with MU1920, which exhibits no significant anticancer effect (EC50 >50 μM) across a panel of 160 cancer cell lines, despite potent Haspin inhibition . Similarly, Haspin-IN-2 shows antiproliferative EC50 values of 5.8 μM in HCT-116 cells and 8.5-9.6 μM in HBL-100 cells [1], indicating approximately 10-fold weaker cellular activity than CHR-6494. These quantitative differences underscore that nanomolar Haspin inhibition does not linearly translate to cellular efficacy, making CHR-6494 the validated choice for functional oncology studies.

Cancer Cell Lines Antiproliferative Viability Assay Oncology Research

In Vivo Tumor Growth Suppression: Xenograft Model Data and Comparison with MU1920 and LJ4827

CHR-6494 has been extensively validated in vivo. Intraperitoneal administration at 50 mg/kg significantly suppressed tumor growth in an HCT-116 colorectal cancer xenograft mouse model . Furthermore, CHR-6494 has demonstrated in vivo efficacy in Apcmin/+ intestinal polyp models [1] and pancreatic cancer xenografts (BxPC-3-Luc) [2]. In contrast, MU1920 was developed specifically as a chemical probe and has no reported anticancer efficacy in vivo . LJ4827, while potent, has less extensive in vivo validation, with data focused on lung cancer models and combination studies . For researchers requiring a tool compound with established in vivo pharmacodynamics, CHR-6494 offers the richest dataset across multiple tumor types and is the only Haspin inhibitor with a proven track record of tumor growth inhibition in multiple xenograft studies.

Xenograft In Vivo Efficacy Tumor Growth Preclinical Oncology

Ex Vivo Angiogenesis Inhibition: CHR-6494 Blocks Endothelial Sprouting with Quantified Potency

CHR-6494 demonstrates anti-angiogenic properties in a chicken embryo aortic arch ring assay. At a concentration of 1 µM, CHR-6494 efficiently blocks basic fibroblast growth factor (bFGF)-induced vessel sprouting by 70% . This ex vivo functional activity distinguishes CHR-6494 from other Haspin inhibitors like MU1920 and LDN-192960, for which no comparable angiogenesis inhibition data are reported. The ability to impair endothelial cell sprouting suggests that CHR-6494 may affect tumor angiogenesis in addition to its direct antiproliferative effects on cancer cells, a dual-action profile that enhances its value for in vivo oncology studies.

Angiogenesis Ex Vivo Endothelial Cells Sprouting Assay

Validated Application Scenarios for 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine (CHR-6494) in Preclinical Research


Elucidating Haspin-Dependent Mitotic Progression and Chromosome Alignment

CHR-6494 is the gold-standard chemical probe for studying Haspin function in mitosis. Its potent inhibition (IC50 = 2 nM) and defined selectivity profile allow researchers to induce mitotic catastrophe (metaphase misalignment, spindle abnormalities, centrosome amplification) without confounding DYRK2 or CDK1 inhibition [1]. This is essential for cleanly linking H3T3 phosphorylation status to Aurora B recruitment and chromosome biorientation [1].

Preclinical Efficacy Studies in Colorectal, Pancreatic, and Breast Cancer Models

CHR-6494 is uniquely positioned for in vivo oncology studies due to its validated tumor growth suppression in multiple xenograft models (HCT-116 colorectal, BxPC-3-Luc pancreatic) and genetic models (Apcmin/+ intestinal polyps) [2][3]. Researchers can use CHR-6494 to benchmark the therapeutic potential of Haspin inhibition and to explore rational combination strategies with MEK inhibitors (e.g., Trametinib) or BCL-2 inhibitors (e.g., Venetoclax) that have shown synergy in melanoma and AML models [4][5].

Investigating Haspin's Role in Tumor Angiogenesis and Vascular Biology

The ex vivo demonstration that CHR-6494 blocks bFGF-induced endothelial sprouting by 70% at 1 µM provides a foundation for studies exploring Haspin's role in angiogenesis [1]. This application scenario is unique among Haspin inhibitors and supports research into vascular normalization or anti-angiogenic combination therapies.

Biomarker Development and Pharmacodynamic Assays Targeting H3T3 Phosphorylation

CHR-6494's dose-dependent reduction of H3T3ph levels serves as a robust pharmacodynamic marker for target engagement in both in vitro and in vivo experiments [1][6]. This makes it an invaluable tool for validating Haspin inhibition as a therapeutic strategy and for developing companion biomarkers for future clinical candidates.

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